Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a tert-butyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of 1,4,5,6-tetrahydropyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine or ester derivatives.
Scientific Research Applications
Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Comparison: Tert-butyl 1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a tetrahydropyridine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the tert-butyl ester group can influence the compound’s solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
4695-77-6 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h7,11H,4-6H2,1-3H3 |
InChI Key |
YPIIHSNQODYZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNCCC1 |
Origin of Product |
United States |
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